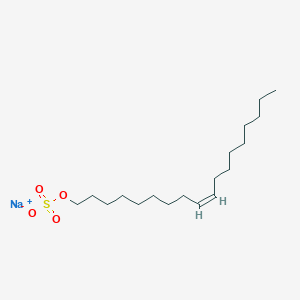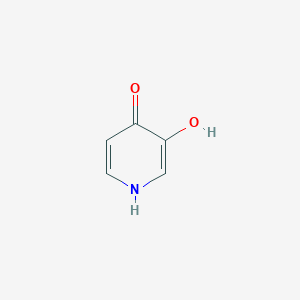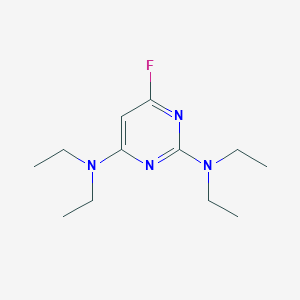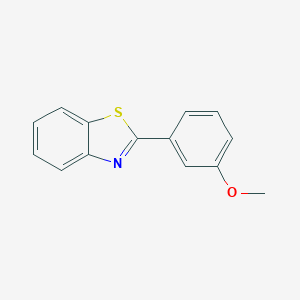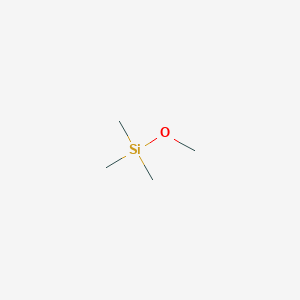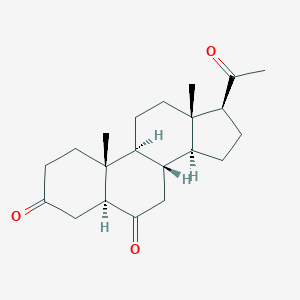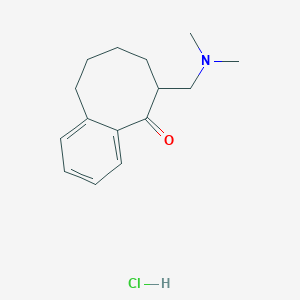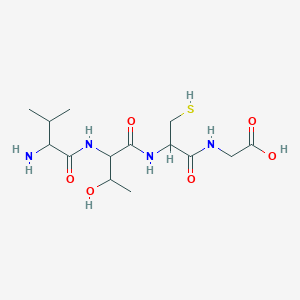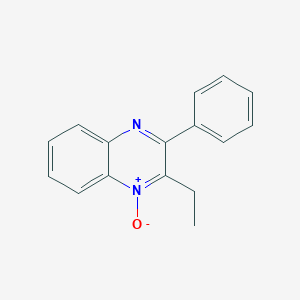
2-Ethyl-3-phenylquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-phenylquinoxaline 1-oxide (also known as EPO or Ethoxyquine) is a synthetic compound that has been widely used in scientific research due to its antioxidant and neuroprotective properties. It was first synthesized in the 1970s and has been extensively studied since then.
Mécanisme D'action
The mechanism of action of EPO is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EPO has also been shown to modulate various signaling pathways involved in inflammation and cell death.
Effets Biochimiques Et Physiologiques
EPO has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPO in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, EPO has limited bioavailability and can be toxic at high concentrations, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for EPO research, including investigating its potential therapeutic effects in neurodegenerative diseases, exploring its mechanism of action, and optimizing its synthesis and delivery methods. Additionally, EPO could be used in combination with other compounds to enhance its antioxidant and neuroprotective properties. Further research is needed to fully understand the potential of EPO in various applications.
In conclusion, 2-Ethyl-3-phenylquinoxaline 1-oxide is a synthetic compound that has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical settings.
Méthodes De Synthèse
EPO can be synthesized by reacting 2-ethylquinoxaline with phenylhydrazine in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to yield EPO. This method has been optimized over the years to increase the yield and purity of EPO.
Applications De Recherche Scientifique
EPO has been widely used in scientific research due to its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. EPO has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
10130-26-4 |
|---|---|
Nom du produit |
2-Ethyl-3-phenylquinoxaline 1-oxide |
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-ethyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3 |
Clé InChI |
RYLWQDCMUCJRHE-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
SMILES canonique |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Synonymes |
2-Ethyl-3-phenylquinoxaline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



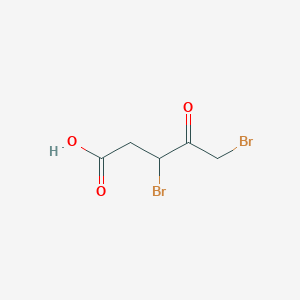


![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)


